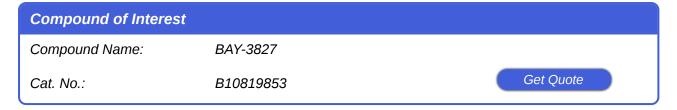


BAY-3827: A Deep Dive into Its Kinase Selectivity Profile

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For Researchers, Scientists, and Drug Development Professionals

BAY-3827 has emerged as a potent and selective inhibitor of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. Its high potency and improved selectivity over previous AMPK inhibitors like Compound C make it a valuable tool for delineating the cellular functions of AMPK. This technical guide provides a comprehensive overview of the kinase selectivity profile of **BAY-3827**, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism and affected signaling pathways.

Quantitative Kinase Selectivity Data

The selectivity of **BAY-3827** has been assessed through in vitro kinase activity assays against large panels of human protein kinases. The data reveals a high affinity for AMPK with some off-target activity, most notably against the 90-kDa ribosomal S6 kinase (RSK) family.

Table 1: Inhibitory Activity of **BAY-3827** against a Panel of Kinases



Target Kinase	IC50 (nM)	ATP Concentration	Notes
ΑΜΡΚ (α1β1γ1)	1.4[1][2][3][4]	10 μΜ	High potency at low ATP concentration.
ΑΜΡΚ (α1β1γ1)	15[1][2][3][4]	2 mM	Potency decreases at high ATP concentration.
ΑΜΡΚ (α2β2γ1)	36.5[2]	200 μΜ	_
ΑΜΡΚ (α2β1γ1)	57[2]	200 μΜ	
RSK1 (RPS6KA1)	~80-85% inhibition at 0.1 μ M[3]	Not Specified	One of the most significant off-targets.
RSK2 (RPS6KA2)	24[5]	10 μΜ	
RSK3 (RPS6KA3)	52[5]	10 μΜ	-
RSK4 (RPS6KA6)	37[5]	10 μΜ	
MSK1 (RPS6KA5)	43[5]	10 μΜ	
РНК	~80-85% inhibition at 0.1 μ M[3]	Not Specified	
FLT3	119[5]	10 μΜ	_
MST3	94[5]	10 μΜ	_
Aurora A	1324[4]	10 μΜ	_
c-Met	788[4]	10 μΜ	

Note: The selectivity of **BAY-3827** was evaluated in screens of 140 and 331 different kinases. [4][6][7] For the majority of the 331 kinases tested, **BAY-3827** exhibited over 500-fold selectivity.[4]

Experimental Protocols

The following sections detail the methodologies employed in the characterization of **BAY-3827**'s kinase selectivity.



In Vitro Kinase Activity Assays

The primary method for determining the kinase selectivity of **BAY-3827** involves in vitro kinase activity assays. These assays measure the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase.

General Workflow:

- Kinase and Substrate Preparation: Recombinant human kinases are purified. A specific peptide or protein substrate for each kinase is prepared.
- Compound Dilution: BAY-3827 is serially diluted to a range of concentrations.
- Reaction Mixture: The kinase, its specific substrate, ATP (often radiolabeled with ³²P or ³³P), and the appropriate buffer are combined in the wells of a microtiter plate.
- Initiation of Reaction: The reaction is initiated by the addition of BAY-3827 at various concentrations.
- Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
- Termination: The reaction is stopped, typically by the addition of a strong acid or by spotting the reaction mixture onto a filter membrane.
- Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. For radiometric assays, this involves measuring the incorporation of the radioisotope. Other detection methods include fluorescence polarization and antibody-based assays (e.g., ELISA).
- Data Analysis: The percentage of kinase activity remaining at each inhibitor concentration is calculated relative to a control (without inhibitor). IC50 values are then determined by fitting the data to a dose-response curve.

A key variable in these assays is the concentration of ATP. Assays are often performed at both low (e.g., 10 μ M) and high (e.g., 2 mM, near physiological concentrations) ATP levels to assess the mechanism of inhibition (e.g., ATP-competitive).[1][2][3][4]



Signaling Pathways and Mechanisms of Action

BAY-3827 exerts its inhibitory effect on AMPK through a distinct molecular mechanism, which in turn influences downstream signaling pathways.

Mechanism of AMPK Inhibition by BAY-3827

BAY-3827 binds to the ATP-binding pocket of the AMPK kinase domain.[3][6][8] This binding event induces a conformational change, stabilizing the kinase in an inactive state. A key feature of this inhibition is the formation of a disulfide bridge between Cys106 in the α D helix and Cys174 in the activation loop.[2][9][10] This bridge repositions the DFG motif, disrupting the regulatory spine of the kinase and preventing catalysis.[2][9][10]



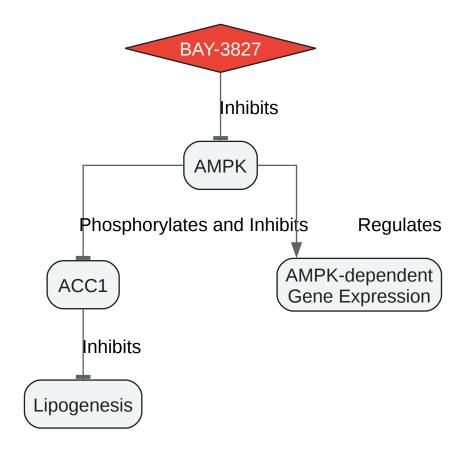
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Mechanism of BAY-3827-mediated AMPK inhibition.

Downstream Effects of AMPK Inhibition

By inhibiting AMPK, **BAY-3827** blocks the phosphorylation of its downstream targets. A primary example is the inhibition of Acetyl-CoA Carboxylase 1 (ACC1) phosphorylation.[2][9][10] This leads to a decrease in the inhibition of lipogenesis. In cellular models, treatment with **BAY-3827** has been shown to block the effects of AMPK activators and downregulate a significant portion of AMPK-dependent genes.[8][9]





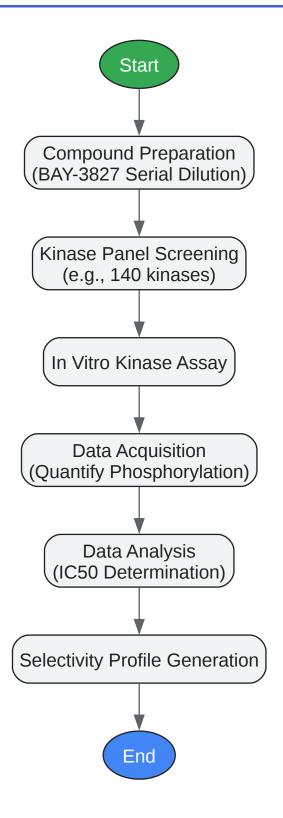
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Simplified signaling pathway showing the effect of **BAY-3827** on AMPK and downstream targets.

Experimental Workflow for Kinase Selectivity Profiling

The process of characterizing the selectivity profile of a kinase inhibitor like **BAY-3827** involves a systematic workflow.





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Workflow for determining the kinase selectivity profile of BAY-3827.



In conclusion, **BAY-3827** is a highly potent inhibitor of AMPK with a well-characterized selectivity profile. While it demonstrates significant selectivity, researchers should remain aware of its off-target effects, particularly on the RSK family of kinases, when designing and interpreting experiments. The detailed methodologies and data presented in this guide are intended to support the effective use of **BAY-3827** as a chemical probe to investigate the roles of AMPK in health and disease.

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